Summary of Application: The compound “2-(1-Oxoisoindolin-2-yl)acetic acid” has been studied for its crystal structure. Crystallography is the experimental science of determining the arrangement of atoms in crystalline solids. The knowledge of the crystal structure is an important step in understanding the chemical and physical properties of a material.
Methods of Application: The crystal structure of the compound was determined using X-ray diffraction techniques. The crystal belongs to the monoclinic system, with space group P2 1 /c (no.
Results or Outcomes: The crystal parameters were found to bea = 8.7343 (9) Å, b = 10.163 (1) Å, c = 9.992 (1) Å, β = 97.986 (2)°, V = 878.3 Å 3, Z = 4, R gt (F) = 0.0381, wR ref (F 2) = 0.1071, T = 273 K.
2-(1-Oxoisoindolin-2-yl)benzoic acid is an organic compound with the molecular formula C₁₅H₁₁NO₃ and a molecular weight of 253.25 g/mol. This compound features a unique structure that includes an isoindolinone moiety, which is characterized by a fused bicyclic system containing both carbon and nitrogen atoms. The presence of a carboxylic acid group (-COOH) attached to a benzoic acid framework enhances its potential for biological activity and interaction with various biological targets, making it significant in medicinal chemistry .
Research indicates that 2-(1-Oxoisoindolin-2-yl)benzoic acid and its derivatives exhibit promising biological activities, including:
Several synthesis methods have been reported for 2-(1-Oxoisoindolin-2-yl)benzoic acid:
2-(1-Oxoisoindolin-2-yl)benzoic acid has several potential applications:
Several compounds share structural similarities with 2-(1-Oxoisoindolin-2-yl)benzoic acid, each exhibiting unique properties:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-(1-Oxoisoindolin-2-yl)benzoic acid | Similar isoindolinone structure | Potential anti-inflammatory effects |
| 2-Aminobenzoic acid | Amino group substitution | Known anti-inflammatory properties |
| Anthranilic acid | Contains amino and carboxylic groups | Analgesic and anti-inflammatory |
| Isoquinoline derivatives | Nitrogen-containing heterocycles | Diverse biological activities |
The uniqueness of 2-(1-Oxoisoindolin-2-yl)benzoic acid lies in its specific combination of functional groups and structural arrangement, which may confer distinct biological activities not found in other similar compounds .
2-(1-Oxoisoindolin-2-yl)benzoic acid is an organic compound with the established molecular formula C₁₅H₁₁NO₃ [1] [2]. The compound is registered under the Chemical Abstracts Service registry number 4770-69-8 and is catalogued in major chemical databases including PubChem with the identifier CID 1472392 [2] [3].
The molecular weight of this compound has been precisely determined through computational analysis as 253.25 grams per mole [2] [3]. Independent verification using atomic masses confirms this value, with the calculated theoretical molecular weight being 253.257 grams per mole, demonstrating excellent agreement with reported values [1]. The monoisotopic mass has been determined as 253.073893 daltons [1] [2].
Table 1: Molecular Formula and Weight Analysis
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₅H₁₁NO₃ | [1] [2] |
| Molecular Weight | 253.25 g/mol | [2] [3] |
| Exact Mass | 253.07389321 Da | [2] |
| Monoisotopic Mass | 253.073893 Da | [1] [2] |
| CAS Registry Number | 4770-69-8 | [1] [2] [3] |
The elemental composition analysis reveals carbon comprising 71.14% of the molecular mass, followed by oxygen at 18.95%, nitrogen at 5.53%, and hydrogen at 4.38% [2]. This composition is consistent with the presence of aromatic ring systems and carbonyl functionalities characteristic of isoindolinone derivatives.
The compound exhibits several important molecular descriptors that influence its physicochemical properties. The XLogP3 value is calculated as 2.3, indicating moderate lipophilicity [2]. The hydrogen bond donor count is 1, corresponding to the carboxylic acid group, while the hydrogen bond acceptor count is 3, encompassing the carbonyl oxygens and carboxylate oxygen [2]. The topological polar surface area measures 57.6 square angstroms, and the heavy atom count totals 19 atoms [2].
The crystal structure of 2-(1-Oxoisoindolin-2-yl)benzoic acid has been deposited in the Cambridge Crystallographic Data Centre under the identifier CCDC 714750 [2] [3]. The crystallographic investigation was associated with research published with the digital object identifier 10.1039/b908853a [2] [3].
Crystallographic analysis reveals that the compound crystallizes in a specific space group with well-defined unit cell parameters [2]. The crystal structure demonstrates the presence of intermolecular hydrogen bonding patterns typical of carboxylic acid-containing compounds [4]. Similar to other benzoic acid derivatives, the structure exhibits centrosymmetric dimers where molecules are linked through hydrogen bonds between carboxyl groups [4].
The isoindolinone ring system in the crystal structure maintains planarity with minimal deviation from the mean plane, consistent with observations in related isoindoline derivatives [5]. The dihedral angle between the isoindolinone moiety and the benzoic acid ring influences the overall molecular conformation and crystal packing efficiency [6].
Table 2: Crystallographic Parameters
| Parameter | Description | Reference |
|---|---|---|
| CCDC Number | 714750 | [2] [3] |
| Associated Publication | DOI: 10.1039/b908853a | [2] [3] |
| Crystal System | Determined by X-ray diffraction | [2] |
| Intermolecular Interactions | Hydrogen bonding patterns | [4] |
The crystal packing is stabilized by conventional hydrogen bonds involving the carboxylic acid group and weaker intermolecular interactions such as carbon-hydrogen to oxygen contacts [5] [6]. These interactions contribute to the three-dimensional network formation observed in the solid state.
The conformational behavior of 2-(1-Oxoisoindolin-2-yl)benzoic acid is influenced by the rotational freedom around the bond connecting the isoindolinone ring to the benzoic acid moiety [2]. Computational analysis indicates the presence of 2 rotatable bonds in the molecular structure [2].
The compound exhibits no defined stereochemical centers, with both defined and undefined atom stereocenter counts recorded as zero [2]. Similarly, the defined and undefined bond stereocenter counts are also zero, indicating the absence of geometric isomerism in the molecular framework [2].
Molecular modeling studies of related isoindolinone derivatives have demonstrated that the preferred conformations are influenced by intramolecular interactions and the planar nature of the aromatic ring systems [7] [8]. The isoindolinone ring typically maintains a planar configuration due to the conjugated system, while rotation around the connecting bond to the benzoic acid ring allows for conformational flexibility [7].
Table 3: Stereochemical Properties
| Property | Value | Reference |
|---|---|---|
| Defined Atom Stereocenters | 0 | [2] |
| Undefined Atom Stereocenters | 0 | [2] |
| Defined Bond Stereocenters | 0 | [2] |
| Undefined Bond Stereocenters | 0 | [2] |
| Rotatable Bonds | 2 | [2] |
Theoretical calculations using density functional theory methods have been employed to study conformational preferences in isoindoline derivatives [7] [8]. These studies indicate that the most stable conformations typically involve minimal steric hindrance between the isoindolinone and benzoic acid ring systems.
The thermal properties of 2-(1-Oxoisoindolin-2-yl)benzoic acid reflect the compound's structural characteristics and intermolecular interactions. The reported melting point range of 240-243°C indicates strong intermolecular forces, typical of compounds containing both aromatic ring systems and hydrogen bonding functionalities.
The boiling point of 483.1°C at 760 mmHg demonstrates the compound's thermal stability and relatively high molecular weight [2]. This elevated boiling point is consistent with the presence of multiple aromatic rings and the carboxylic acid group, which contribute to increased intermolecular attractions through hydrogen bonding and π-π interactions [4].
Comparative analysis with related phthalimide derivatives shows similar thermal behavior, where compounds with comparable molecular weights and hydrogen bonding capabilities exhibit melting points in the range of 200-250°C [9] [10]. The thermal stability is enhanced by the rigid aromatic framework and the delocalized electronic structure of the isoindolinone system [11].
The flash point of 246°C indicates the minimum temperature at which the compound can form an ignitable mixture with air under standard atmospheric conditions. This value is consistent with the compound's molecular structure and volatility characteristics [2].
Table 4: Thermal Properties
| Property | Value | Reference |
|---|---|---|
| Melting Point | 240-243°C | Specified |
| Boiling Point | 483.1°C at 760 mmHg | Specified |
| Flash Point | 246°C | Specified |
Thermodynamic studies of related isoindoline compounds have shown that thermal decomposition typically occurs at temperatures above 300°C, with the stability being influenced by the electronic structure and intramolecular hydrogen bonding [9] [12]. The thermal decomposition pathways often involve cleavage of the carbon-nitrogen bonds in the isoindolinone ring system [13] [12].
The solubility characteristics of 2-(1-Oxoisoindolin-2-yl)benzoic acid are determined by its molecular structure, which combines both hydrophilic and lipophilic features. The compound's XLogP3 value of 2.3 suggests moderate lipophilicity, indicating intermediate solubility behavior between polar and nonpolar solvents [2].
The presence of the carboxylic acid group contributes to solubility in polar protic solvents through hydrogen bonding interactions [4]. The aromatic ring systems, particularly the isoindolinone moiety, enhance solubility in moderately polar organic solvents through π-π interactions and dipolar interactions [5].
Table 5: Predicted Solubility Characteristics
| Solvent Type | Expected Solubility | Mechanism |
|---|---|---|
| Polar Protic | Moderate | Hydrogen bonding |
| Polar Aprotic | Good | Dipolar interactions |
| Nonpolar | Limited | π-π interactions only |
The hydrogen bond donor count of 1 and acceptor count of 3 facilitate interactions with protic solvents, while the topological polar surface area of 57.6 Ų suggests good membrane permeability properties [2]. The compound's solubility profile is expected to be similar to other benzoic acid derivatives with comparable structural features [4] [14].
The chemical stability of 2-(1-Oxoisoindolin-2-yl)benzoic acid is influenced by its molecular architecture and the inherent stability of the isoindolinone ring system. Research on related isoindoline derivatives indicates that these compounds generally exhibit good thermal stability up to temperatures of approximately 300°C [15] [11].
The isoindolinone ring system demonstrates enhanced stability compared to the corresponding isoindole tautomers due to the favorable electronic distribution and reduced electron deficiency at key positions [15]. Computational studies have shown that isoindoline forms are thermodynamically more stable than their isoindole counterparts [11] [16].
Table 6: Stability Parameters
| Parameter | Characteristic | Reference |
|---|---|---|
| Thermal Stability | Stable to ~300°C | [15] [11] |
| Tautomeric Preference | Isoindoline > Isoindole | [15] [16] |
| Electronic Stability | Enhanced by conjugation | [11] |
Degradation pathways for isoindolinone compounds typically involve thermal decomposition processes that begin with the cleavage of carbon-nitrogen bonds within the heterocyclic ring system [13] [12]. The presence of the carboxylic acid group may introduce additional degradation routes through decarboxylation reactions at elevated temperatures.
Studies on phthalimide derivatives, which share structural similarities with isoindolinone compounds, have shown that thermal decomposition occurs through multiple stages, with initial mass loss beginning around 300-400°C [9] [12]. The final degradation products often include aromatic fragments and small molecular weight species resulting from ring fragmentation [13] [12].